

A Comparative Guide to Assigning the ^{13}C NMR Peaks of 4-Iodoveratrole

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Compound of Interest

Compound Name: **4-Iodo-1,2-dimethoxybenzene**

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This guide provides a comprehensive comparison of methods for assigning the peaks in the ^{13}C Nuclear Magnetic Resonance (NMR) spectrum of 4-iodoveratrole. We present experimental data alongside predicted values and detail the underlying principles of chemical shift assignment based on substituent effects.

Structural Overview and Carbon Numbering

4-Iodoveratrole (**4-iodo-1,2-dimethoxybenzene**) is a substituted aromatic compound with the following structure:

Due to symmetry, there are six unique carbon signals in the aromatic region and two signals for the methoxy group carbons.

Comparison of Experimental and Predicted ^{13}C NMR Data

The assignment of ^{13}C NMR peaks can be approached through experimental analysis and computational prediction. Below is a comparison of reported experimental data with a predicted spectrum generated using an online prediction tool.

Carbon Atom	Experimental δ (ppm)[1]	Predicted δ (ppm)	Assignment Rationale
C1	149.8	149.5	Quaternary carbon attached to a methoxy group. Deshielded due to the electronegativity of the oxygen atom.
C2	149.1	149.2	Quaternary carbon attached to a methoxy group. Similar chemical environment to C1.
C3	113.1	113.5	Protonated carbon ortho to a methoxy group (C4-OCH ₃) and meta to the other methoxy group (C1-OCH ₃) and the iodine atom. Shielded by the electron-donating methoxy group.
C4	129.7	129.8	Protonated carbon meta to both methoxy groups and ortho to the iodine atom. The deshielding effect of the iodine is observed here.
C5	120.3	120.5	Protonated carbon ortho to the iodine atom and a methoxy group (C1-OCH ₃), and meta to the other methoxy group.

			Influenced by both the shielding effect of the methoxy group and the deshielding effect of the iodine.
C6	82.3	82.5	Quaternary carbon directly attached to the iodine atom (ipso-carbon). Strongly shielded due to the "heavy atom effect" of iodine.
C7 (-OCH ₃)	56.1	56.2	Methoxy carbon.
C8 (-OCH ₃)	55.9	56.0	Methoxy carbon.

Predicted data was generated using an online NMR prediction tool.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a general methodology for acquiring a standard proton-decoupled ¹³C NMR spectrum.[2][3]

Sample Preparation:

- Dissolve approximately 10-50 mg of the 4-iodoveratrole sample in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.

Data Acquisition:

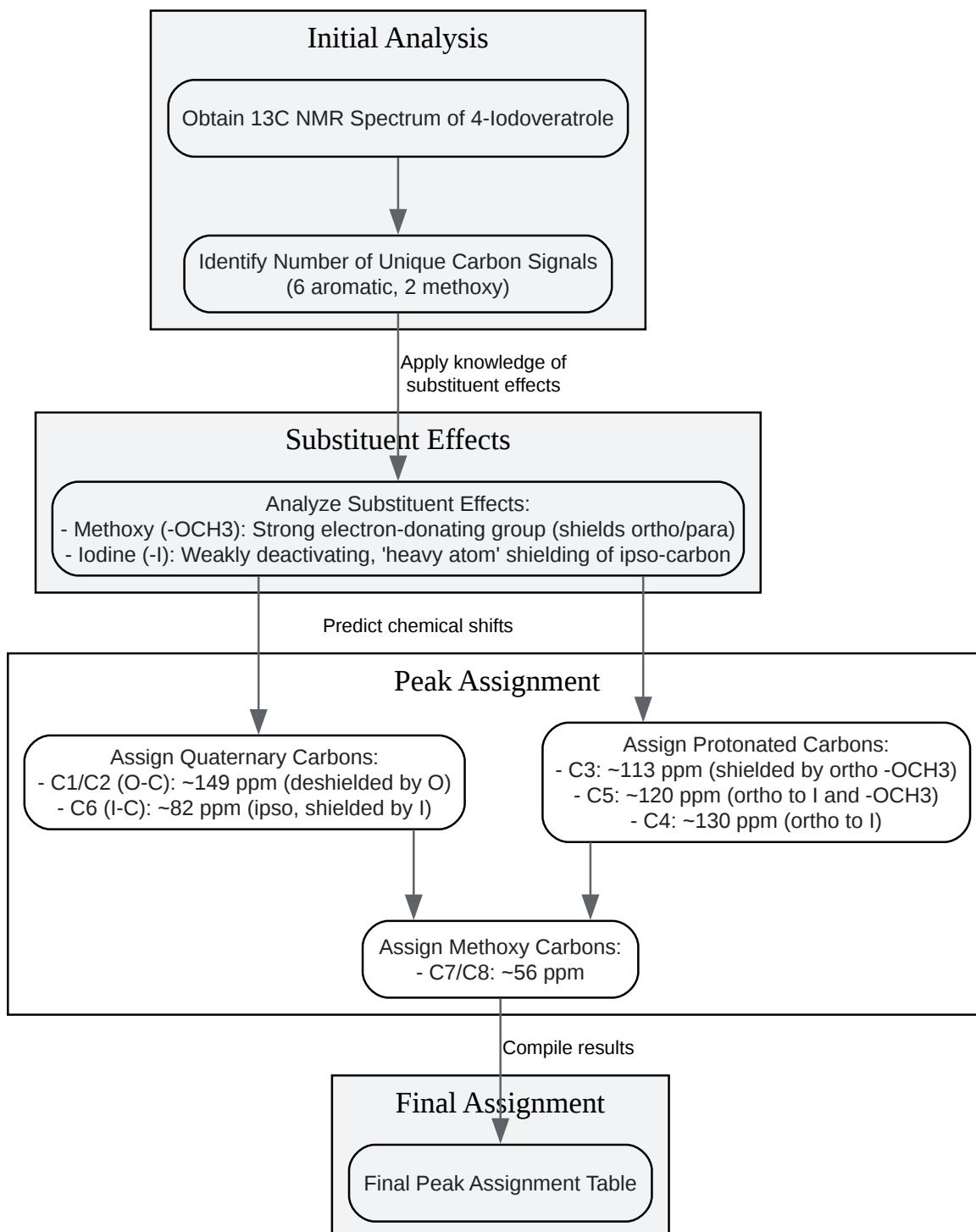
- Use a standard pulse sequence for a proton-decoupled ^{13}C NMR experiment.
- Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).
- The number of scans (transients) should be adjusted to obtain an adequate signal-to-noise ratio, which depends on the sample concentration.
- A relaxation delay (d_1) of 1-2 seconds is typically used for qualitative spectra.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Reference the spectrum using the solvent peak (e.g., CDCl_3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
- Perform baseline correction.

Logical Workflow for Peak Assignment

The assignment of each peak in the ^{13}C NMR spectrum of 4-iodoveratrole is based on established principles of substituent effects on aromatic rings. The following diagram illustrates the logical workflow for this process.

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References

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